2-(3-(苄氧基)苯基)-2-甲基丙醛

描述

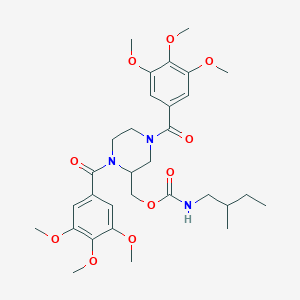

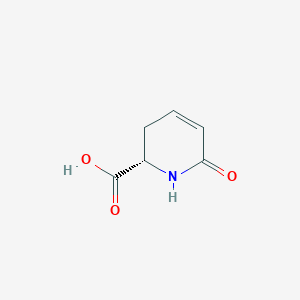

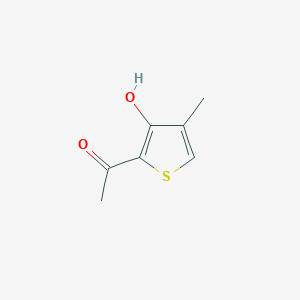

The compound “2-(3-(Benzyloxy)phenyl)-2-methylpropanal” is likely an organic compound containing a benzyl ether group and an aldehyde group. The benzyl ether group consists of a phenyl ring (benzene ring) attached to an oxygen atom, which is in turn attached to a methyl group. The aldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) with a hydrogen atom attached to the carbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a condensation reaction involving a suitable benzyl alcohol and a 2-methylpropanal .Molecular Structure Analysis

The molecular structure would likely show the benzyl ether group and the aldehyde group attached to the second carbon in the propane chain .Chemical Reactions Analysis

The compound could potentially undergo a variety of organic reactions. The aldehyde group is often reactive and can undergo reactions such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence properties like solubility, melting point, boiling point, etc .科学研究应用

化学合成和生物活性

像2-(3-(苄氧基)苯基)-2-甲基丙醛这样的化合物通常用作更复杂分子的合成中的前体或中间体,这些分子具有多样的生物活性。研究表明,类似结构可以导致具有抗真菌、降压、抗癌、抗溃疡、抗精神病和抗病毒性质的分子的开发(Farooq & Ngaini, 2019)[https://consensus.app/papers/methyl2formyl-benzoate-review-synthesis-applications-farooq/73a4507d73385cd39c4fcc5234c678b9/?utm_source=chatgpt]。这突显了这类化合物在药物化学中的重要性,它们可以转化为药理活性剂。

环境和材料应用

一些衍生物,特别是与苯硼酸酯和苯并噻唑相关的衍生物,已经在药理学之外找到了应用,包括材料科学和环境修复。例如,苯硼酸酯已被研究其结合性能,可能作为糖和糖蛋白的分子受体(Adamczyk-Woźniak等,2009)[https://consensus.app/papers/benzoxaboroles-compounds-applications-adamczykwoźniak/1d0980f173615434be1d80c0046a0ba3/?utm_source=chatgpt]。这些应用对于开发传感技术和理解分子水平上的生物相互作用至关重要。

抗氧化性质

对与指定化合物在结构上密切相关的合成酚类抗氧化剂的研究揭示了它们在通过延缓氧化反应来延长产品的货架寿命中的重要性(Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt]。尽管这里的主要背景是它们在环境中的存在和潜在毒性,但它强调了这类化合物的化学反应性,这种反应性可以用于稳定有机材料的有益应用。

安全和危害

未来方向

The future directions for research on this compound would depend on its potential applications. If it shows promise in a particular field (like medicine or materials science), future research might focus on improving its synthesis, studying its properties in more detail, or exploring new applications .

属性

IUPAC Name |

2-methyl-2-(3-phenylmethoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLCKKPJQXZUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600640 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Benzyloxy)phenyl)-2-methylpropanal | |

CAS RN |

70120-09-1 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)